2-(Prop-2-yn-1-yloxy)naphthalene
Overview
Description
2-(Prop-2-yn-1-yloxy)naphthalene is an organic compound with the molecular formula C13H10O and a molecular weight of 182.22 g/mol . It is characterized by the presence of a prop-2-yn-1-yloxy group attached to a naphthalene ring. This compound is used in various industrial applications, research experiments, and synthesis processes .
Mechanism of Action
Target of Action
This compound is a derivative of naphthalene, which has been widely studied for its potential applications in medicinal chemistry and as dye-intermediates .
Mode of Action
It is known that naphthalene derivatives can interact with various biological targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Prop-2-yn-1-yloxy)naphthalene involves the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as the solvent . The mixture is stirred at room temperature before being heated to 40°C using ultrasound sonication for 30 minutes, resulting in a yield of 77% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different naphthalene derivatives.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different naphthalene derivatives.
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(prop-2-yn-1-yloxy)naphthalene: This compound has two prop-2-yn-1-yloxy groups attached to the naphthalene ring, offering different reactivity and applications.
2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde: This derivative has an aldehyde group in addition to the prop-2-yn-1-yloxy group, which can influence its chemical behavior and uses.
Uniqueness
2-(Prop-2-yn-1-yloxy)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other naphthalene derivatives.
Properties
IUPAC Name |
2-prop-2-ynoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACCOFGYHHVUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576929 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20009-28-3 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Propynyloxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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